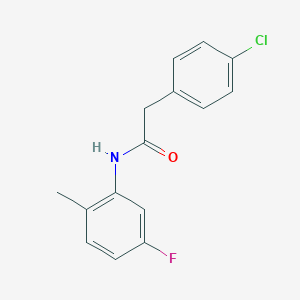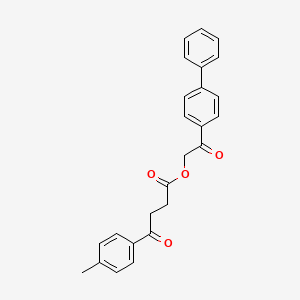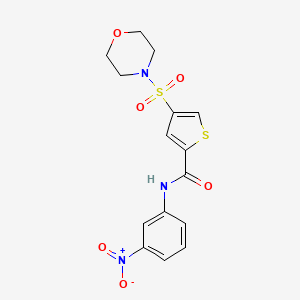![molecular formula C21H23N5O4 B5184308 N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5184308.png)
N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FPyU, and it has been studied for its biochemical and physiological effects. In
Wirkmechanismus
FPyU works by inhibiting the activity of the enzyme 15-lipoxygenase (15-LOX), which is responsible for the production of pro-inflammatory molecules. By inhibiting 15-LOX, FPyU can reduce inflammation, oxidative stress, and cell death. Additionally, FPyU can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the expression of antioxidant genes.
Biochemical and Physiological Effects:
FPyU has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, FPyU can improve blood flow, reduce oxidative stress, and prevent cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FPyU in lab experiments is its high potency and specificity. FPyU has been shown to have a high affinity for 15-LOX, which makes it an effective inhibitor of this enzyme. However, one of the limitations of using FPyU is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are various future directions for the study of FPyU, including its potential therapeutic applications in other fields of medicine. Additionally, further studies are needed to optimize the synthesis method of FPyU and to improve its solubility in water. Furthermore, the mechanism of action of FPyU needs to be further elucidated to fully understand its biochemical and physiological effects. Finally, the safety and toxicity of FPyU need to be studied in detail to ensure its clinical applicability.
Synthesemethoden
The synthesis of FPyU involves the reaction of 1-(3-furoyl)-4-piperidinyl)-1H-pyrazole-5-carboxylic acid with 2-methoxyphenyl isocyanate. The reaction takes place in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is FPyU, which is a white crystalline solid. The synthesis method has been optimized to achieve high yields of FPyU.
Wissenschaftliche Forschungsanwendungen
FPyU has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. In neurology, FPyU has been shown to have neuroprotective effects and can prevent neurodegeneration. In oncology, FPyU has been studied for its anti-cancer properties and has shown promising results in inhibiting tumor growth. In cardiovascular diseases, FPyU has been shown to have vasodilatory effects and can improve blood flow.
Eigenschaften
IUPAC Name |
1-[2-[1-(furan-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-29-18-5-3-2-4-17(18)23-21(28)24-19-6-10-22-26(19)16-7-11-25(12-8-16)20(27)15-9-13-30-14-15/h2-6,9-10,13-14,16H,7-8,11-12H2,1H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIOEMMEHMVWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[5-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5184238.png)
![(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5184270.png)

![2-[(5-bromo-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5184292.png)
![1-(4-fluorophenyl)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5184295.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B5184296.png)


![6-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5184323.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5184325.png)
![3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5184333.png)

![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5184341.png)